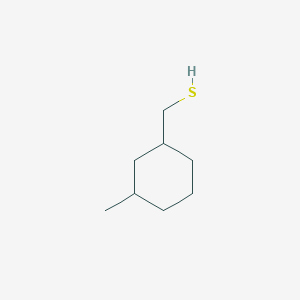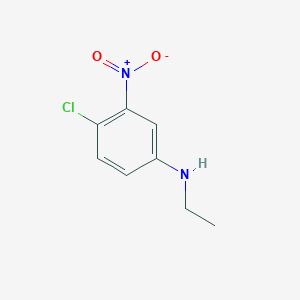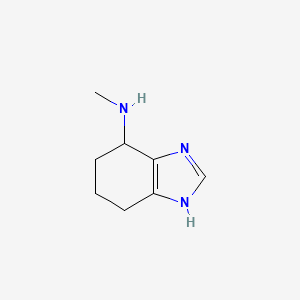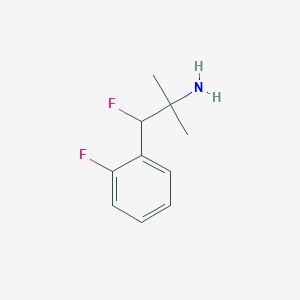
1-Fluoro-1-(2-fluorophenyl)-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-1-(2-fluorophenyl)-2-methylpropan-2-amine is a fluorinated organic compound Fluorinated compounds are known for their unique chemical properties, which often include increased stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-1-(2-fluorophenyl)-2-methylpropan-2-amine typically involves the introduction of fluorine atoms into the molecular structure. This can be achieved through various synthetic routes, including nucleophilic substitution reactions and electrophilic fluorination. Common reagents used in these reactions include fluorinating agents such as diethylaminosulfur trifluoride (DAST) and Selectfluor.
Industrial Production Methods
Industrial production of fluorinated compounds often involves large-scale chemical processes that ensure high yield and purity. The methods used for the synthesis of this compound in an industrial setting would likely involve optimized reaction conditions, such as controlled temperature and pressure, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-1-(2-fluorophenyl)-2-methylpropan-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reaction conditions, such as temperature and solvent, can vary depending on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of a corresponding ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
1-Fluoro-1-(2-fluorophenyl)-2-methylpropan-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of materials with unique properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Fluoro-1-(2-fluorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound can influence its binding affinity and reactivity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction and metabolic processes.
Comparison with Similar Compounds
1-Fluoro-1-(2-fluorophenyl)-2-methylpropan-2-amine can be compared with other similar fluorinated compounds, such as:
- 1-Fluoro-2-(2-fluorophenyl)-2-methylpropan-2-amine
- 1-Fluoro-3-(2-fluorophenyl)-2-methylpropan-2-amine
- 1-Fluoro-4-(2-fluorophenyl)-2-methylpropan-2-amine
These compounds share similar structural features but may differ in their chemical properties and reactivity. The presence and position of fluorine atoms can significantly influence the compound’s behavior, making this compound unique in its applications and effects.
Properties
Molecular Formula |
C10H13F2N |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
1-fluoro-1-(2-fluorophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13F2N/c1-10(2,13)9(12)7-5-3-4-6-8(7)11/h3-6,9H,13H2,1-2H3 |
InChI Key |
AHASLMYDUXYDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13311743.png)
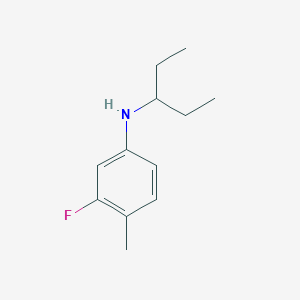

![3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane](/img/structure/B13311758.png)
![2-[(3-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13311759.png)

![[1-(2H-1,3-Benzodioxol-5-YL)cyclopropyl]methanol](/img/structure/B13311764.png)
